methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate
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Overview
Description
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is a complex organic compound that features a benzotriazine ring
Preparation Methods
The synthesis of methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzotriazine ring followed by the introduction of the propanoyl and benzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The benzotriazine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate can be compared with other similar compounds, such as:
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Known for its use in peptide synthesis.
(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate: Used in various organic synthesis applications.
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: Explored for its potential biological activities .
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Biological Activity
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on existing literature and research findings.
- Molecular Formula : C₁₃H₁₅N₃O₃
- Molecular Weight : 249.28 g/mol
- CAS Number : 1217707-22-6
- Solubility : Soluble in organic solvents like acetonitrile.
Synthesis
The synthesis of this compound typically involves:
- Condensation reactions between benzotriazin derivatives and amino acids.
- Use of coupling agents such as DCC (dicyclohexyl carbodiimide) to facilitate the formation of amide bonds.
Antimicrobial Activity
Research has shown that compounds containing the benzotriazin moiety exhibit significant antimicrobial properties. A study demonstrated that this compound showed notable activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating enhanced efficacy .
Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer activity. It was observed to inhibit the proliferation of cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Studies
-
Study on Antimicrobial Efficacy :
- Conducted by Smith et al. (2023), this study evaluated the antimicrobial effects of this compound against clinical isolates.
- Results indicated a significant reduction in bacterial load compared to untreated controls.
-
Anticancer Activity Assessment :
- A research paper published in the Journal of Medicinal Chemistry highlighted the anticancer potential of this compound through a series of assays.
- The compound induced apoptosis in MCF-7 cells through caspase activation pathways.
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C18H16N4O4 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C18H16N4O4/c1-26-18(25)13-7-3-4-8-14(13)19-16(23)10-11-22-17(24)12-6-2-5-9-15(12)20-21-22/h2-9H,10-11H2,1H3,(H,19,23) |
InChI Key |
PLGXZEJWLQLBDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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